N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide
Overview
Description
N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15362070 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gastrokinetic Activity
N-allyl-N-(4-fluorobenzyl)-3-[(methoxyacetyl)amino]benzamide and its analogs have been explored for their gastrokinetic activity, particularly their effects on gastric emptying in animal models. Studies reveal that certain benzamide derivatives, including those with specific substituents such as isoamyl and 3-(4-chlorophenoxy)-propyl groups, exhibit potent in vivo gastric emptying activity. Notably, analogs like 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide have shown comparable gastrokinetic activity to 4-fluorobenzyl analogs, without dopamine D2 receptor antagonistic activity, suggesting a potential for therapeutic application in gastrointestinal motility disorders (Kato et al., 1992).
Antipsychotic Potential
Research into this compound derivatives has also highlighted their potential as antipsychotic agents. Investigations into substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have identified compounds with significant dopamine D-2 receptor blockade. The antipsychotic efficacy of these compounds correlates with their affinity for dopamine D-2 receptors, indicating their potential for the development of new treatments for psychiatric disorders (Högberg et al., 1991).
Antifungal and Antimicrobial Applications
A broader range of N-benzylamides, including this compound, has been synthesized and evaluated for antimicrobial properties. Compounds in this class have been tested against various Candida species, with some benzamides exhibiting significant antifungal sensitivity. This suggests a potential for these compounds in the development of new antifungal and antimicrobial agents, particularly those with specific structural modifications such as the presence of hydroxyl groups in certain positions (Montes et al., 2016).
Alzheimer's Disease Research
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound related to this compound, has been utilized as a molecular imaging probe for serotonin 1A (5-HT(1A)) receptors. This application is particularly relevant in Alzheimer's disease research, where quantification of 5-HT(1A) receptor densities can provide insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(2-methoxyacetyl)amino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-3-11-23(13-15-7-9-17(21)10-8-15)20(25)16-5-4-6-18(12-16)22-19(24)14-26-2/h3-10,12H,1,11,13-14H2,2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJREISQXPBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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